molecular formula C23H38O8 B14639963 Ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid CAS No. 54579-45-2

Ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid

Cat. No.: B14639963
CAS No.: 54579-45-2
M. Wt: 442.5 g/mol
InChI Key: WLRMOIVJIQPBQF-UHFFFAOYSA-N
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Description

The compound “Ethenyl acetate; 2-ethylhexyl prop-2-enoate; ethyl prop-2-enoate; prop-2-enoic acid” is a combination of four distinct chemical entities, each with unique properties and applications. These compounds are widely used in various industries, including the production of polymers, adhesives, and coatings. They are known for their reactivity and versatility in chemical synthesis.

Preparation Methods

Ethenyl Acetate: Ethenyl acetate, also known as vinyl acetate, is typically produced by the reaction of ethylene and acetic acid in the presence of a palladium catalyst. The reaction conditions include high temperature and pressure to achieve optimal yields.

2-Ethylhexyl Prop-2-enoate: This reaction is catalyzed by strong acids such as methanesulfonic acid and often involves the use of hydroquinone as a polymerization inhibitor .

Ethyl Prop-2-enoate: This reaction can also be carried out using ion exchange resins as catalysts .

Prop-2-enoic Acid: This process involves the use of air or oxygen in the presence of a catalyst such as molybdenum or vanadium oxides .

Chemical Reactions Analysis

Ethenyl Acetate: Ethenyl acetate undergoes polymerization reactions to form polyvinyl acetate, which is used in adhesives and paints. It can also undergo hydrolysis to produce acetic acid and ethanol .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate can undergo free-radical polymerization to form polymers used in adhesives and coatings. It can also react with other monomers such as styrene and vinyl acetate to form copolymers .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is highly reactive and can undergo various types of reactions, including polymerization, transesterification, and addition reactions. It is commonly used in the production of polymers and resins .

Prop-2-enoic Acid: Prop-2-enoic acid can undergo polymerization to form polyacrylic acid, which is used in superabsorbent materials. It can also participate in addition reactions with various nucleophiles .

Scientific Research Applications

Ethenyl Acetate: Ethenyl acetate is widely used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings. It is also used as a precursor in the synthesis of various organic compounds .

2-Ethylhexyl Prop-2-enoate: 2-Ethylhexyl prop-2-enoate is used in the production of pressure-sensitive adhesives, sealants, and coatings. It is also used in the manufacture of elastomers and plasticizers .

Ethyl Prop-2-enoate: Ethyl prop-2-enoate is used in the production of polymers, resins, and elastomers. It is also a key intermediate in the synthesis of various pharmaceutical compounds .

Prop-2-enoic Acid: Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products such as diapers and sanitary napkins. It is also used in the manufacture of detergents and dispersants .

Mechanism of Action

The mechanism of action for these compounds varies depending on their specific applications. For example, in polymerization reactions, the vinyl group in ethenyl acetate and ethyl prop-2-enoate undergoes free-radical polymerization to form long-chain polymers. In esterification reactions, the carboxyl group in prop-2-enoic acid reacts with alcohols to form esters .

Comparison with Similar Compounds

Similar Compounds:

  • Methyl acrylate
  • Butyl acrylate
  • Vinyl acetate
  • Acrylic acid

Uniqueness: The uniqueness of these compounds lies in their specific reactivity and applications. For example, 2-ethylhexyl prop-2-enoate is known for its flexibility and low volatility, making it ideal for use in adhesives and sealants. Ethyl prop-2-enoate, on the other hand, is highly reactive and is used in the production of a wide range of polymers and resins .

These compounds are integral to various industrial processes and continue to be the subject of extensive research and development.

Properties

CAS No.

54579-45-2

Molecular Formula

C23H38O8

Molecular Weight

442.5 g/mol

IUPAC Name

ethenyl acetate;2-ethylhexyl prop-2-enoate;ethyl prop-2-enoate;prop-2-enoic acid

InChI

InChI=1S/C11H20O2.C5H8O2.C4H6O2.C3H4O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5(6)7-4-2;1-3-6-4(2)5;1-2-3(4)5/h6,10H,3-5,7-9H2,1-2H3;3H,1,4H2,2H3;3H,1H2,2H3;2H,1H2,(H,4,5)

InChI Key

WLRMOIVJIQPBQF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CCOC(=O)C=C.CC(=O)OC=C.C=CC(=O)O

Related CAS

54579-45-2

Origin of Product

United States

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